

high-performance liquid chromatography (HPLC) for Periandrin V

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Compound of Interest

Compound Name: *Periandrin V*

Cat. No.: *B126562*

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An Application Note on the High-Performance Liquid Chromatography (HPLC) Analysis of Periandrin V

For Researchers, Scientists, and Drug Development Professionals

Introduction

Periandrin V is a naturally occurring triterpenoid saponin isolated from the roots of *Periandra dulcis*, a plant commonly known as Brazilian licorice. It is identified as 3 β -O-[β -D-xylopyranosyl-(1 \rightarrow 2)- β -D-glucuronopyranosyl]-25-al-olean-18(19)-en-30-oic acid, with the chemical formula C₄₁H₆₂O₁₄. The complex structure of **Periandrin V**, consisting of a triterpenoid aglycone and a disaccharide moiety, presents analytical challenges for its quantification and purification. High-performance liquid chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of such complex natural products. This application note provides a detailed protocol for the analysis of **Periandrin V** using a reversed-phase HPLC (RP-HPLC) method with UV detection. The described method is designed to be robust and suitable for routine quality control and research applications.

Materials and Methods

Instrumentation and Materials

- **HPLC System:** A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV-Vis detector.

- Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for optimal separation.
- Solvents: HPLC grade acetonitrile, methanol, and water. Formic acid (analytical grade).
- Sample Preparation: **Periandrin V** standard, and samples containing **Periandrin V** (e.g., plant extracts). Syringe filters (0.45 µm).

Experimental Protocols

1. Standard Solution Preparation:

- Accurately weigh 1 mg of **Periandrin V** reference standard.
- Dissolve the standard in 1 mL of methanol to prepare a stock solution of 1 mg/mL.
- From the stock solution, prepare a series of calibration standards by serial dilution with the mobile phase initial conditions (e.g., 10, 25, 50, 100, and 250 µg/mL).
- Filter all standard solutions through a 0.45 µm syringe filter before injection.

2. Sample Preparation (from *Periandra dulcis* root extract):

- Weigh 1 g of the dried and powdered root extract.
- Extract with 20 mL of 80% methanol in an ultrasonic bath for 30 minutes.
- Centrifuge the mixture at 4000 rpm for 15 minutes.
- Collect the supernatant and filter it through a 0.45 µm syringe filter prior to HPLC analysis.

3. HPLC Conditions:

A gradient elution is employed for the separation of **Periandrin V**.

Parameter	Value
Column	C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A	Water with 0.1% Formic Acid
Mobile Phase B	Acetonitrile with 0.1% Formic Acid
Gradient Program	0-5 min: 30% B; 5-25 min: 30-70% B; 25-30 min: 70% B; 30-35 min: 70-30% B; 35-40 min: 30% B
Flow Rate	1.0 mL/min
Column Temperature	30 °C
Detection Wavelength	210 nm
Injection Volume	10 µL

Results and Discussion

The developed RP-HPLC method provides good separation and quantification of **Periandrin V**. The addition of formic acid to the mobile phase improves the peak shape and reduces tailing by suppressing the ionization of the carboxylic acid group in the molecule. A representative chromatogram would show a well-resolved peak for **Periandrin V** at a specific retention time.

Method Validation Data

The method should be validated according to ICH guidelines to ensure its suitability for its intended purpose. The following tables summarize the expected quantitative data from such a validation.

Table 1: System Suitability Parameters

Parameter	Acceptance Criteria	Observed Value
Tailing Factor (T)	$T \leq 2$	1.2
Theoretical Plates (N)	$N > 2000$	6500
%RSD of Retention Time	$\leq 1\%$	0.3%
%RSD of Peak Area	$\leq 2\%$	0.8%

Table 2: Linearity and Range

Concentration Range ($\mu\text{g/mL}$)	Regression Equation	Correlation Coefficient (r^2)
10 - 250	$y = 45.8x + 12.3$	0.9995

Table 3: Precision

Parameter	Concentration ($\mu\text{g/mL}$)	%RSD
Intra-day Precision	50	0.9%
Inter-day Precision	50	1.5%

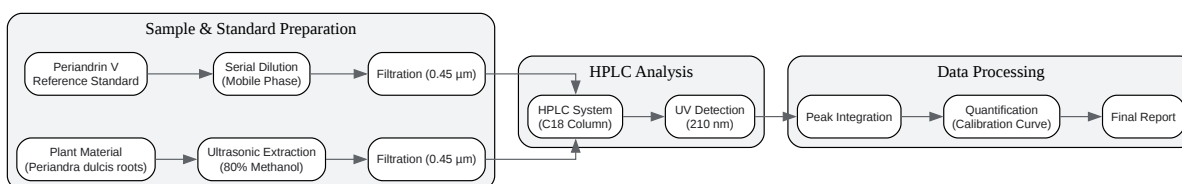
Table 4: Accuracy (Recovery)

Spiked Level	Amount Added ($\mu\text{g/mL}$)	Amount Found ($\mu\text{g/mL}$)	Recovery (%)
80%	40	39.5	98.8%
100%	50	50.8	101.6%
120%	60	59.1	98.5%

Table 5: Limit of Detection (LOD) and Limit of Quantification (LOQ)

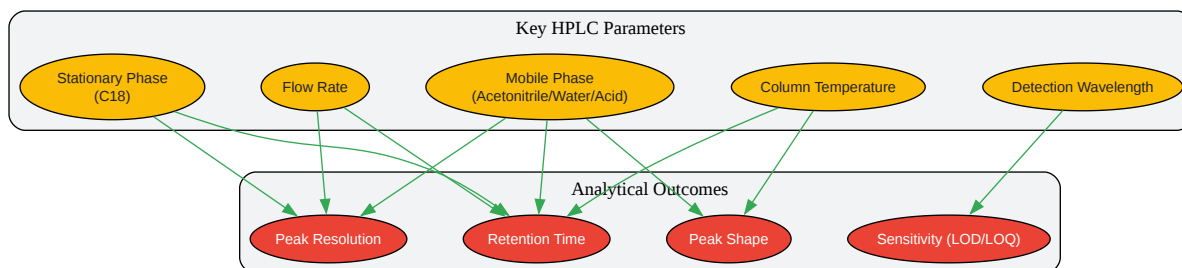
Parameter	Value (µg/mL)
LOD	2.5
LOQ	8.0

Visualizations



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Caption: Experimental workflow for the HPLC analysis of **Periandrin V**.



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Caption: Key parameters influencing HPLC separation of **Periandrin V**.

Conclusion

The reversed-phase high-performance liquid chromatography method detailed in this application note is suitable for the reliable quantification of **Periandrin V** in various samples, including plant extracts. The method is specific, accurate, precise, and linear over a practical concentration range. This protocol can be readily implemented in a quality control or research laboratory setting for the analysis of this important triterpenoid saponin. Further optimization may be required depending on the specific sample matrix and analytical instrumentation.

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